1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one
Overview
Description
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one typically involves the reaction of N-Boc-piperazine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and is heated to reflux for several hours. After the reaction is complete, the mixture is diluted with ethyl acetate (EtOAc) and poured onto water to isolate the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar structure but with additional substituents that may alter its biological activity.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Another piperazine derivative with different substituents, leading to different applications and properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Biological Activity
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in drug development, particularly in targeting various diseases through its interaction with biological macromolecules.
Chemical Structure and Synthesis
The compound features a piperazine ring, which is crucial for its biological activity. The synthesis typically involves the reaction of N-Boc-piperazine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate, conducted in a solvent like dichloromethane at elevated temperatures.
Synthetic Route
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Bromination | 4-bromobenzyl bromide | Heating with base |
2 | Nucleophilic Substitution | N-Boc-piperazine | Solvent: CH₂Cl₂ |
3 | Isolation | Ethyl acetate, water | Extraction and purification |
The biological activity of this compound stems from its ability to interact with various receptors and enzymes. The piperazine moiety facilitates these interactions, potentially modulating signaling pathways involved in cellular processes.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit the growth of cancer cell lines. For example, similar compounds have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Antibacterial and Antifungal Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .
Case Studies
- Antitumor Activity : In a study evaluating piperazine derivatives, compounds similar to this compound were tested against MCF-7 cells. The most effective compound reduced cell viability to below 50% at concentrations around 50 µg/mL, indicating strong antitumor potential .
- Antibacterial Effects : Another study focused on the antibacterial properties of piperazine derivatives found that specific substitutions on the piperazine ring significantly influenced activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis
Comparative studies with other piperazine derivatives highlight the unique biological profile of this compound. For instance:
Compound | Activity Type | IC50 (µM) |
---|---|---|
This compound | Antitumor (MCF-7) | TBD |
Similar Piperazine Derivative A | Antitumor (MCF-7) | 5.56 |
Similar Piperazine Derivative B | Antibacterial (E. coli) | TBD |
Properties
IUPAC Name |
1-[4-(4-bromobenzoyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-13(18)16-7-9-17(10-8-16)14(19)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDQUSNSZCRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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